molecular formula C14H13NO3 B5540929 1,2-dimethyl-4-(4-nitrophenoxy)benzene

1,2-dimethyl-4-(4-nitrophenoxy)benzene

Cat. No.: B5540929
M. Wt: 243.26 g/mol
InChI Key: MPKGPSUQRUZROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dimethyl-4-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of two methyl groups and a nitrophenoxy group attached to a benzene ring

Scientific Research Applications

1,2-dimethyl-4-(4-nitrophenoxy)benzene has several scientific research applications:

    Materials Science: Used as a precursor in the synthesis of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for potential use in drug development, particularly in the design of molecules with specific biological activities.

    Chemical Sensors: Utilized in the development of chemical sensors due to its ability to interact with various analytes.

Mechanism of Action

The mechanism of action for benzene derivatives typically involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

While specific safety and hazard information for “1,2-dimethyl-4-(4-nitrophenoxy)benzene” is not available, it’s important to handle all chemicals with care. Benzene derivatives can be hazardous and may cause skin and eye irritation, and specific target organ toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dimethyl-4-(4-nitrophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the reaction of 1,2-dimethylbenzene with 4-nitrophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve 1,2-dimethylbenzene and 4-nitrophenol in a suitable solvent, such as dimethylformamide.
  • Add potassium carbonate to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • After completion of the reaction, cool the mixture and extract the product using an organic solvent, such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other substituents.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 1,2-dimethyl-4-(4-aminophenoxy)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 1,2-dicarboxy-4-(4-nitrophenoxy)benzene.

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethyl-4-(4-aminophenoxy)benzene: Similar structure but with an amino group instead of a nitro group.

    1,2-dimethyl-4-(4-chlorophenoxy)benzene: Contains a chlorine atom instead of a nitro group.

    1,2-dimethyl-4-(4-methoxyphenoxy)benzene: Contains a methoxy group instead of a nitro group.

Uniqueness

1,2-dimethyl-4-(4-nitrophenoxy)benzene is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and potential applications. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

1,2-dimethyl-4-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-3-6-14(9-11(10)2)18-13-7-4-12(5-8-13)15(16)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKGPSUQRUZROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-dimethyl-4-(4-nitrophenoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,2-dimethyl-4-(4-nitrophenoxy)benzene
Reactant of Route 3
Reactant of Route 3
1,2-dimethyl-4-(4-nitrophenoxy)benzene
Reactant of Route 4
Reactant of Route 4
1,2-dimethyl-4-(4-nitrophenoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,2-dimethyl-4-(4-nitrophenoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,2-dimethyl-4-(4-nitrophenoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.